molecular formula C21H27FN6O B12265904 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B12265904
M. Wt: 398.5 g/mol
InChI Key: CRDDVVJNBDRHKG-UHFFFAOYSA-N
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Description

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that features a combination of pyrimidine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps, including the preparation of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrimidine or piperazine rings .

Scientific Research Applications

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit enzyme activity or block receptor binding, thereby affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to its specific combination of pyrimidine and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H27FN6O

Molecular Weight

398.5 g/mol

IUPAC Name

2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C21H27FN6O/c1-17-20(22)21(24-16-23-17)28-9-7-25(8-10-28)15-19(29)27-13-11-26(12-14-27)18-5-3-2-4-6-18/h2-6,16H,7-15H2,1H3

InChI Key

CRDDVVJNBDRHKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)F

Origin of Product

United States

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